alpha-D-allofuranose
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Overview
Description
Alpha-D-allofuranose: is a monosaccharide belonging to the class of organic compounds known as hexoses. It is a six-carbon sugar with the molecular formula C6H12O6 . This compound exists in a furanose form, which means it has a five-membered ring structure. This compound is an enantiomer of alpha-L-allofuranose .
Preparation Methods
Synthetic Routes and Reaction Conditions: Alpha-D-allofuranose can be synthesized through the oxidation of 1,2:5,6-di-O-isopropylidene-alpha-D-glucofuranose using dimethyl sulfoxide (DMSO) and acetic anhydride. This reaction is typically carried out in a single pot, which simplifies the process and improves yield .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Alpha-D-allofuranose undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups into carbonyl groups.
Reduction: Reduction reactions can convert carbonyl groups back into hydroxyl groups.
Substitution: Hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like DMSO and acetic anhydride are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Acidic or basic catalysts can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce aldehydes or ketones, while reduction can yield alcohols.
Scientific Research Applications
Alpha-D-allofuranose has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a model compound for studying carbohydrate metabolism and enzyme interactions.
Medicine: Research into its potential therapeutic uses is ongoing, particularly in the context of metabolic disorders.
Industry: It is used in the production of various biochemical reagents and as a precursor in synthetic organic chemistry
Mechanism of Action
The mechanism by which alpha-D-allofuranose exerts its effects involves its interaction with specific enzymes and metabolic pathways. As a sugar, it can be phosphorylated and enter glycolysis or other metabolic pathways. The exact molecular targets and pathways depend on the biological context in which it is used .
Comparison with Similar Compounds
Alpha-L-allofuranose: An enantiomer of alpha-D-allofuranose.
Beta-D-allofuranose: A stereoisomer with a different configuration at the anomeric carbon.
D-allose: A structural isomer with a different ring form.
Uniqueness: this compound is unique due to its specific stereochemistry, which influences its reactivity and interactions with enzymes. This makes it a valuable compound for studying stereochemical effects in biochemical processes .
Properties
CAS No. |
36468-79-8 |
---|---|
Molecular Formula |
C6H12O6 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
(2S,3R,4S,5R)-5-[(1R)-1,2-dihydroxyethyl]oxolane-2,3,4-triol |
InChI |
InChI=1S/C6H12O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-11H,1H2/t2-,3+,4-,5-,6+/m1/s1 |
InChI Key |
AVVWPBAENSWJCB-RXRWUWDJSA-N |
Isomeric SMILES |
C([C@H]([C@@H]1[C@H]([C@H]([C@H](O1)O)O)O)O)O |
Canonical SMILES |
C(C(C1C(C(C(O1)O)O)O)O)O |
Origin of Product |
United States |
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